
Diethyl trimethylsilyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl trimethylsilyl phosphate is an organophosphorus compound that has garnered significant interest in various scientific fields due to its unique chemical properties. It is a derivative of phosphoric acid where the hydrogen atoms are replaced by diethyl and trimethylsilyl groups. This compound is known for its applications in organic synthesis, particularly in the preparation of other organophosphorus compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl trimethylsilyl phosphate can be synthesized through the reaction of diethyl phosphonate with hexamethyldisilazane in the presence of a catalyst such as zinc(II) chloride. The reaction typically occurs at room temperature (20°C) and yields this compound with a high efficiency of 76% . Another method involves the reaction of diethyl phosphonate with chloro(trimethyl)silane in the presence of bases .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl trimethylsilyl phosphate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include nucleophiles like alcohols, amines, and thiols.
Major Products Formed
Aplicaciones Científicas De Investigación
Diethyl trimethylsilyl phosphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl trimethylsilyl phosphate involves its ability to act as a silylating agent. The trimethylsilyl group can be transferred to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile interacting with the compound .
Comparación Con Compuestos Similares
Diethyl trimethylsilyl phosphate can be compared with other similar compounds such as:
Diethyl trimethylsilyl phosphite: Similar in structure but differs in the oxidation state of phosphorus.
Trimethylsilyl esters of phosphorus(III) acids: These compounds are also used in the Michaelis-Arbuzov reaction but have different reactivity and stability profiles.
Uniqueness
This compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as a silylating agent makes it valuable in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C7H19O4PSi |
|---|---|
Peso molecular |
226.28 g/mol |
Nombre IUPAC |
diethyl trimethylsilyl phosphate |
InChI |
InChI=1S/C7H19O4PSi/c1-6-9-12(8,10-7-2)11-13(3,4)5/h6-7H2,1-5H3 |
Clave InChI |
KHEAWOWZPDLMMK-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


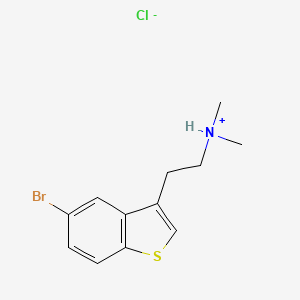
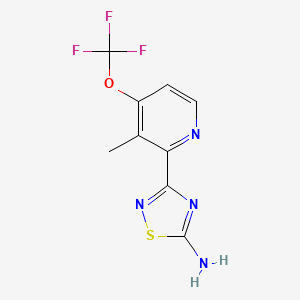

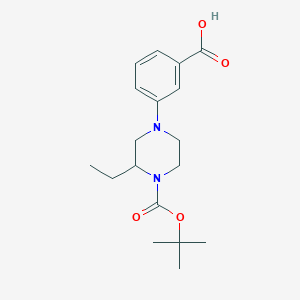
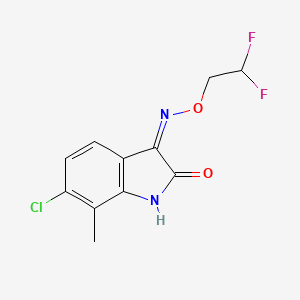
![[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13752506.png)
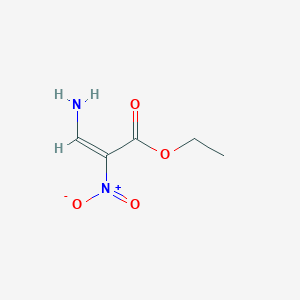
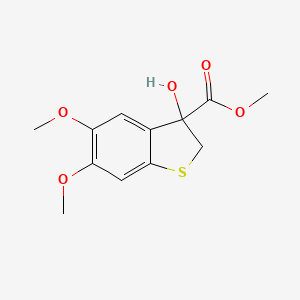
![2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]](/img/structure/B13752531.png)

![(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)
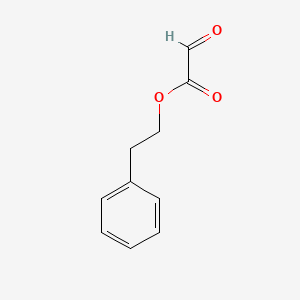
![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13752557.png)

